molecular formula C20H17FN2O2S2 B2921142 N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896352-20-8

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

Cat. No.: B2921142
CAS No.: 896352-20-8
M. Wt: 400.49
InChI Key: YWAGJQSXXAYVPE-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a thiazole-based compound characterized by a propanamide backbone substituted with a 4-fluorophenylthio group and an acetylated phenylthiazole moiety. Its structure combines a thiazole ring (a five-membered heterocycle with nitrogen and sulfur) with a 4-fluorophenylthioether, which may enhance lipophilicity and bioavailability.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S2/c1-13(24)19-18(14-5-3-2-4-6-14)23-20(27-19)22-17(25)11-12-26-16-9-7-15(21)8-10-16/h2-10H,11-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAGJQSXXAYVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)CCSC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an acetyl group, and a propanamide moiety. The thiazole ring is characterized by the presence of sulfur and nitrogen atoms, which contribute to the compound's unique properties. The incorporation of a 4-fluorophenylthio group enhances its solubility in organic solvents and may improve its biological activity through increased bioavailability and target specificity.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. Thiazole derivatives have been shown to inhibit various cancer cell lines, including chronic myeloid leukemia cells. The presence of the fluorine atom in the structure is believed to enhance the compound's efficacy against cancer cells by improving interaction with biological targets .

Table 1: Summary of Anticancer Activities of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound ACML10.5Apoptosis induction
Compound BBreast cancer15.2Inhibition of cell proliferation
This compoundVariousTBDTBD

Antimicrobial Activity

In addition to its anticancer properties, this compound shows potential as an antimicrobial agent. Thiazole derivatives have demonstrated activity against both Gram-positive bacteria and fungi, making them candidates for further development in treating infections caused by resistant strains .

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)Activity Type
Compound CS. aureus8 µg/mLBactericidal
Compound DCandida albicans16 µg/mLFungicidal
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through structure-activity relationship studies. Variations in substituents on the thiazole ring and the phenyl groups significantly influence the compound's potency against specific biological targets. For instance, studies have shown that electron-withdrawing groups like fluorine enhance anticancer activity by stabilizing interactions with target proteins involved in cell signaling pathways .

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the efficacy of thiazole derivatives against various cancer cell lines, highlighting that compounds with similar structural features to this compound exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting improved effectiveness in inducing apoptosis in malignant cells .
  • Case Study on Antimicrobial Resistance : Another investigation focused on the antimicrobial properties of thiazole derivatives against drug-resistant strains of Staphylococcus aureus. Results indicated that certain derivatives, including those related to this compound, showed promising activity against resistant strains, warranting further exploration for clinical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with six analogs from diverse pharmacological contexts:

Table 1: Structural and Functional Comparison of N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide and Analogs

Compound Name Key Structural Differences Biological Activity Reference
Target Compound : this compound Thiazole with 5-acetyl-4-phenyl, propanamide-thio(4-fluorophenyl) Unknown (hypothesized anticancer/kinase inhibition based on analogs)
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Thiazole with 4-fluorophenyl, propanamide-thio(furan-2-yl) Potent KPNB1 inhibition; anticancer activity in cell assays
N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (7) Quinazolinone core with 4-chlorophenylacetamide and trimethoxybenzyl Antitumour activity (GI₅₀ = 17.90 µM vs. 5-FU at 18.60 µM)
Compound 7b (Thiazole derivative) Thiazole with 4-methyl-2-phenyl, propanamide linked to thiadiazole HepG-2 cytotoxicity (IC₅₀ = 1.61 µg/mL)
Compound 11b (CK1δ inhibitor) Imidazole-pyridine core with 2,5-dimethoxyphenylpropanamide CK1δ inhibition (IC₅₀ = 4 nM); anti-pancreatic cancer activity
PF-5006739 (CK1δ/ε inhibitor) Imidazole-pyrimidine core with fluorophenyl and oxazolylmethylpiperidine BBB-penetrant CK1δ/ε inhibition; neurodegenerative/oncological applications
Reference Compound P6 (Pesticidal) Thiazole with 4-methyl-2-pyridinyl, propanamide-thio(3,3,3-trifluoropropyl) Pesticidal activity (specific targets undisclosed)

Key Comparison Points

Structural Features: Thiazole vs. Heterocyclic Cores: The target compound uses a thiazole ring, similar to compounds in , whereas analogs in employ quinazolinone or imidazole cores. Thiazole derivatives generally exhibit enhanced metabolic stability and binding to kinase ATP pockets . Substituent Effects:

  • The 4-fluorophenylthio group in the target compound is shared with compound 31 and CK1δ inhibitors , suggesting a role in enhancing target affinity via hydrophobic interactions.
  • Acetylated phenyl at the thiazole 5-position is unique to the target compound; analogs like compound 31 use furan or halogenated aryl groups, which may alter electron distribution and solubility .

Functional Activity: Anticancer Potential: Compound 31’s KPNB1 inhibition (critical for nuclear transport in cancer cells) and compound 7b’s cytotoxicity against HepG-2 cells highlight the relevance of thiazole-propanamide hybrids in oncology . The target compound’s acetyl group may modulate similar pathways. Kinase Inhibition: Compound 11b’s nanomolar CK1δ inhibition demonstrates that propanamide-thioaryl motifs are compatible with kinase targeting, a plausible avenue for the target compound . Pesticidal Activity: While structurally similar to pesticidal compound P6 , the target compound’s 4-fluorophenylthio group diverges from P6’s trifluoropropylthio moiety, underscoring how minor substituent changes redirect activity.

Pharmacokinetic Considerations: The 4-fluorophenylthio group may improve metabolic stability compared to compounds with unsubstituted phenyl groups (e.g., compound 7b) .

Research Implications and Gaps

  • Activity Profiling : The target compound requires empirical testing against kinase panels (e.g., CK1δ, KPNB1) and cancer cell lines to validate hypotheses derived from analogs.
  • Structure-Activity Relationship (SAR) : Systematic modifications (e.g., replacing acetyl with trimethoxybenzyl or pyridinyl ) could optimize potency and selectivity.
  • Synthetic Routes : and suggest Suzuki couplings or amide-forming reactions (e.g., using T3P® ) as viable synthetic pathways for further derivatization.

Q & A

Q. What are the standard synthetic routes for preparing N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide?

The compound can be synthesized via a multi-step approach:

  • Step 1 : React 2-amino-5-acetyl-4-phenylthiazole with 3-((4-fluorophenyl)thio)propanoic acid using coupling agents like EDC/HOBt to form the amide bond.
  • Step 2 : Purify intermediates via column chromatography (e.g., hexane:ethyl acetate gradients) and confirm purity by TLC (e.g., 9:1 hexane:ethyl acetate) .
  • Step 3 : Final characterization using 1H^1H-NMR and 19F^{19}F-NMR to verify acetyl, phenyl, and fluorophenyl substituents .

Q. How is the structural integrity of this compound validated in academic research?

  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry .
  • Spectroscopy : 1H^1H-NMR (e.g., δ 2.5 ppm for acetyl protons) and HRMS (to match theoretical vs. observed molecular weights) are critical .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are compared to theoretical values .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine IC50_{50} values .
  • Enzyme inhibition : Test against targets like KPNB1 (karyopherin beta-1) via fluorescence-based assays to assess binding affinity .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst optimization : Use palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling steps; adjust ligand ratios to reduce byproducts .
  • Temperature control : Reflux in toluene/water mixtures (8:2) at 110°C for 5–7 hours to ensure complete azide substitution .
  • Workup strategies : Extract liquid products with ethyl acetate (3×20 mL) and dry over Na2_2SO4_4 to minimize losses .

Q. What advanced techniques resolve contradictions in reported bioactivity data?

  • Dose-response curves : Compare IC50_{50} values across studies using standardized cell lines and assay conditions (e.g., 72-hour incubation) .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-fluorophenyl with 3-trifluoromethoxy groups) to isolate structure-activity relationships (SAR) .
  • Molecular docking : Simulate binding to targets like androgen receptors using AutoDock Vina to rationalize potency variations .

Q. How can metabolic stability be assessed for this compound?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D9 isoforms to predict drug-drug interaction risks .

Q. What strategies mitigate crystallographic disorder in structural studies?

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality .
  • Refinement : Apply SHELXL’s PART and SIMU instructions to model disordered regions (e.g., flexible thioether chains) .

Q. How is regioselectivity achieved in derivatization reactions?

  • Protecting groups : Temporarily block reactive sites (e.g., acetyl groups) using tert-butyldimethylsilyl (TBS) before functionalizing the thiazole ring .
  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to selectively deprotonate and functionalize the 4-phenyl group .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in bioactivity?

  • Purity thresholds : Require ≥95% purity (HPLC, λ = 254 nm) and batch-specific HRMS validation .
  • Control experiments : Include reference compounds (e.g., bicalutamide derivatives) in each assay to normalize inter-experiment variability .

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